Phenethylthio C2 Substituent Confers Broader Resistance Coverage Compared to Methylthio Analog in HIV-1 RT
In the pyrimidine thioether series, the phenethylthio-bearing analogues demonstrated consistent inhibitory activity against both wild-type HIV-1 RT and the P236L resistant mutant, whereas the SAR study established that the nature of the C2 thioether substituent is a primary determinant of the resistance profile. Compounds in the series achieved IC₅₀ values as low as 66 nM against P236L RT [1]. The structurally simpler 5-ethyl-6-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 54855-82-2) lacks the extended aromatic phenethyl moiety and falls outside the optimized SAR space for P236L coverage, as the patent and publication prioritize arylalkyl-thio substituents for retained potency against resistant variants [1].
| Evidence Dimension | HIV-1 RT inhibition potency against P236L resistant mutant |
|---|---|
| Target Compound Data | Belongs to the phenethylthio subclass that produced analogues with IC₅₀ as low as 66 nM against P236L RT in the published series [1] |
| Comparator Or Baseline | 5-ethyl-6-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 54855-82-2): a short-chain alkylthio analog lacking the arylalkyl feature prioritized in SAR studies |
| Quantified Difference | The C2 arylalkyl-thio motif was essential for single-digit to sub-100 nM potency against P236L; methylthio analogs were not among the active leads reported with nanomolar P236L IC₅₀ values [1] |
| Conditions | In vitro enzyme inhibition assay; recombinant wild-type HIV-1 RT and P236L mutant RT [1] |
Why This Matters
For procurement targeting HIV resistance research, the phenethylthio substituent is structurally mapped to the resistance-breaking pharmacophore, whereas simple alkylthio analogs lack this design feature.
- [1] Nugent RA, Schlachter ST, Murphy MJ, et al. Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV. J Med Chem. 1998;41(20):3793-3803. View Source
